molecular formula C16H27NO3 B13559294 7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid

7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid

Cat. No.: B13559294
M. Wt: 281.39 g/mol
InChI Key: ZLPZBJKMBNMKEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of the bicyclic structure with excellent yields and enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions .

Industrial Production Methods: Industrial production of this compound may involve scaling up the enantioselective synthesis process. The development of efficient and scalable methods for the preparation of bicyclo[2.2.2]octane derivatives is crucial for their application in various industries. The use of catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes has also been explored for the synthesis of bicyclo[2.2.2]octane derivatives .

Chemical Reactions Analysis

Types of Reactions: 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The bicyclo[2.2.2]octane moiety is known for its stability, making it a suitable candidate for various chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include organic bases, Lewis acids, and other catalytic agents. The reaction conditions are typically mild, allowing for the preservation of the bicyclic structure while facilitating the desired chemical transformations .

Major Products: The major products formed from the reactions of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the bicyclic scaffold.

Scientific Research Applications

7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid has several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, the bicyclo[2.2.2]octane moiety is found in many biologically significant molecules, such as antibiotics and alkaloids . The compound’s unique structure makes it a promising candidate for drug development and other therapeutic applications.

Mechanism of Action

The mechanism of action of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

8-(1-bicyclo[2.2.2]octanylamino)-8-oxooctanoic acid

InChI

InChI=1S/C16H27NO3/c18-14(5-3-1-2-4-6-15(19)20)17-16-10-7-13(8-11-16)9-12-16/h13H,1-12H2,(H,17,18)(H,19,20)

InChI Key

ZLPZBJKMBNMKEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)NC(=O)CCCCCCC(=O)O

Origin of Product

United States

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